molecular formula C58H88O3 B1264526 2-Decaprenyl-6-methoxy-3-methyl-1,4-benzoquinone

2-Decaprenyl-6-methoxy-3-methyl-1,4-benzoquinone

Cat. No. B1264526
M. Wt: 833.3 g/mol
InChI Key: DLBRMPAESNEOJM-RGIWONJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-decaprenyl-6-methoxy-3-methyl-1,4-benzoquinone is a polyprenylbenzoquinone that is 2-decaprenyl-1,4-benzoquinone carrying additional methyl and methoxy substituents at positions 3 and 6 respectively. It has a role as a human metabolite and a bacterial metabolite.

Scientific Research Applications

Chemistry and Pharmacology of Naphthoquinones

  • Naphthoquinones, like 7-Methyljuglone, demonstrate a variety of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. The hemi-synthesis and chemical properties of these compounds have been studied, indicating their potential in various therapeutic applications (Mbaveng & Kuete, 2014).

Therapeutic Potential of Idebenone

  • Idebenone, a synthetic benzoquinone, exhibits neuroprotective properties and improves brain function, including memory, in various animal models. It acts as a free radical scavenger, protecting mitochondrial membranes against lipid peroxidation, and shows potential for treating neurological disorders related to cerebral ischemia (Zs.-Nagy, 1990).

Biological Activities of Embelin

  • Embelin, a naturally occurring benzoquinone, exhibits a wide range of biological activities, including antidiabetic, cardioprotective, neuroprotective, anti-inflammatory, and anticancer properties. Its pharmacological potential is significant, and further research could lead to the development of phyto-pharmaceuticals based on embelin (Othman et al., 2020).

Therapeutic Potential of Thymoquinone

  • Thymoquinone, another type of benzoquinone, is known for its potent antioxidant and anti-inflammatory properties. It has been shown to alter molecular and signaling pathways in many inflammatory and degenerative diseases, including cancer. Efforts have been made to improve its bioavailability for clinical use, indicating its significant therapeutic potential (Goyal et al., 2017).

Synthetic Phenolic Antioxidants

  • Synthetic phenolic antioxidants (SPAs), including certain benzoquinones, are widely used to protect various products from oxidative damage. Recent studies have explored their environmental occurrence, human exposure, and potential toxicity, suggesting the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

properties

Product Name

2-Decaprenyl-6-methoxy-3-methyl-1,4-benzoquinone

Molecular Formula

C58H88O3

Molecular Weight

833.3 g/mol

IUPAC Name

3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C58H88O3/c1-44(2)23-14-24-45(3)25-15-26-46(4)27-16-28-47(5)29-17-30-48(6)31-18-32-49(7)33-19-34-50(8)35-20-36-51(9)37-21-38-52(10)39-22-40-53(11)41-42-55-54(12)56(59)43-57(61-13)58(55)60/h23,25,27,29,31,33,35,37,39,41,43H,14-22,24,26,28,30,32,34,36,38,40,42H2,1-13H3/b45-25+,46-27+,47-29+,48-31+,49-33+,50-35+,51-37+,52-39+,53-41+

InChI Key

DLBRMPAESNEOJM-RGIWONJESA-N

Isomeric SMILES

CC1=C(C(=O)C(=CC1=O)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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